molecular formula C9H14F3NO B13179116 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

Cat. No.: B13179116
M. Wt: 209.21 g/mol
InChI Key: CIKUVALPELDGLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol (CAS 1251923-80-4) is a bicyclic compound of significant interest in medicinal and organic chemistry research. This compound features a 9-azabicyclo[3.3.1]nonane scaffold substituted with a trifluoromethyl alcohol group at the 3-position. The molecular formula is C9H14F3NO, and it has a molecular weight of 209.21 g/mol . The 9-azabicyclo[3.3.1]nonane structural motif is a privileged scaffold in drug discovery, found in numerous biologically active compounds . This core structure is conformationally versatile, capable of adopting multiple stable forms that make it valuable for designing molecules that interact with biological targets . The incorporation of a trifluoromethyl group enhances the molecule's metabolic stability and modulates its lipophilicity, which are crucial parameters in pharmacokinetic optimization . This compound serves as a key synthetic intermediate for the development of potential therapeutic agents. Related 9-azabicyclo[3.3.1]nonane derivatives have demonstrated diverse biological activities and are investigated as building blocks for pharmaceuticals and agrochemicals . The presence of both nitrogen and hydroxyl functionalities provides handles for further chemical modification, enabling researchers to create diverse compound libraries for structure-activity relationship studies. Intended Applications: • Intermediate in pharmaceutical research • Building block for medicinal chemistry programs • Synthetic precursor for biologically active molecules Handling Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material using appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H14F3NO

Molecular Weight

209.21 g/mol

IUPAC Name

3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol

InChI

InChI=1S/C9H14F3NO/c10-9(11,12)8(14)4-6-2-1-3-7(5-8)13-6/h6-7,13-14H,1-5H2

InChI Key

CIKUVALPELDGLU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)N2)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach starting from bicyclic ketones or related precursors, proceeding through reduction, functionalization, and fluorination steps.

Stepwise Preparation of Azabicyclo[3.3.1]nonan-3-ol Core

A well-documented route to the azabicyclo[3.3.1]nonan-3-ol skeleton involves:

  • Mannich Reaction : Condensation of glutaraldehyde, acetone-1,3-dicarboxylic acid, and benzylamine to form a bicyclic ketone intermediate (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one).
  • Reduction of Ketone : The ketone is stereoselectively reduced to the corresponding 3-ol (9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol) using sodium borohydride or catalytic hydrogenation methods.

This core intermediate can be further manipulated for trifluoromethyl substitution.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced via nucleophilic substitution or coupling reactions involving trifluoromethylated aromatic or alkyl reagents. One reported method includes:

  • Deprotonation of the 3-endo-ol azabicyclic intermediate with sodium hydride,
  • Subsequent reaction with trifluoromethylated aryl halides (e.g., 4-fluoro-3-propoxybenzotrifluoride) under heating to afford the trifluoromethyl-substituted azabicyclic alcohol.

This method achieves high yields (around 80%) and good stereochemical control.

Alternative Routes and Functional Group Transformations

  • Debenzylation steps can remove protecting groups to yield NH-free azabicyclic amines,
  • Oxidation of amines to hydroxylamines or N-oxyl radicals is possible for further functionalization,
  • Coupling with electrophilic chloropyridine derivatives can afford more complex azabicyclic structures with fluorinated substituents.

Detailed Synthetic Procedure Example (Adapted from Literature)

Step Reagents/Conditions Product Yield (%) Notes
1 Glutaraldehyde, acetone-1,3-dicarboxylic acid, benzylamine, sulfuric acid, sodium acetate at 0–10 °C 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one 57 Mannich reaction forming bicyclic ketone
2 NaBH4 reduction in methanol 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol 89 Stereoselective ketone reduction
3 NaH, 4-fluoro-3-propoxybenzotrifluoride, DMF, 80 °C 3-(Trifluoromethyl)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol 80 Introduction of trifluoromethylated aryl group
4 Catalytic hydrogenation (Pd/C) for debenzylation 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol Variable Removal of benzyl protecting group

Analytical and Research Findings

  • NMR Spectroscopy : ^1H NMR data confirm the stereochemistry and purity of intermediates and final products, showing characteristic multiplets and singlets corresponding to the bicyclic framework and trifluoromethyl substituent.
  • HPLC and qNMR Assays : Used extensively to monitor reaction progress and purity, with yields consistently above 80% in key steps.
  • Stereoselectivity : The reduction and substitution steps show high stereochemical control, favoring the endo-3-ol configuration, crucial for biological activity.
  • Scalability : Procedures have been demonstrated on multi-gram scale with reproducible yields and manageable purification steps, indicating potential for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its bioactivity. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors involved in various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Azabicyclo[3.3.1]nonan-3-ol Derivatives

Key Examples :

9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride (CAS 1378798-55-0): Used as a building block in drug synthesis. Synthesized via hydrogenation of ketone precursors with ruthenium catalysts . Lacks the trifluoromethyl group, reducing its lipophilicity compared to the target compound.

(3-endo)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS 70243-51-5): Features a benzyl group at the 9-position. Demonstrates conformational rigidity, with the benzyl group influencing steric and electronic properties .

Structural Impact of Trifluoromethyl Group :
  • The -CF₃ group in the target compound enhances metabolic stability and lipophilicity, improving membrane permeability compared to non-fluorinated analogs .
  • Electron-withdrawing effects may alter reactivity in catalytic or binding applications .

Heteroatom-Substituted Azabicyclo Derivatives

3-Thia-7-azabicyclo[3.3.1]nonan-9-ones :
  • Replace oxygen with sulfur in the bicyclic scaffold.
  • Exhibit distinct conformational behavior: X-ray studies reveal a boat conformation for the nitrogen-containing ring and a chair conformation for the sulfur-containing ring .
  • Reduced polarity compared to oxygenated analogs, affecting solubility and biological interactions .
2,6-Oxygenated 9-Azabicyclo[3.3.1]nonanes :
  • Synthesized as enantiomerically pure diols or diones.
  • Serve as chiral intermediates in asymmetric synthesis.
  • Conformational analysis via NMR and X-ray crystallography shows sensitivity to steric and electronic modifications .
Mazaticol Hydrochloride (6,6,9-Trimethyl-8-azabicyclo[3.3.1]nonan-3-ol):
  • Antiparkinsonian agent with a methyl-substituted scaffold.
  • Demonstrates the importance of alkyl substituents in enhancing receptor binding affinity .
ABNO (9-Azabicyclo[3.3.1]nonane-N-oxyl) and Keto-ABNO :
  • Nitroxyl radicals used as catalysts in aerobic alcohol oxidations.
  • Keto-ABNO (3-oxo derivative) shows superior catalytic efficiency due to electron-deficient character, contrasting with the reduced reactivity of hydroxylated analogs like the target compound .

Comparative Data Table

Compound Name Structural Features Synthesis Method Key Applications Reference
3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol -CF₃ at 3-position; rigid bicyclic core Catalytic hydrogenation (Ru-based) Chiral building block; drug precursor
9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride -OH at 3-position; hydrochloride salt Hydrogenation of ketone precursors Synthetic intermediate
(3-endo)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol -Benzyl at 9-position; -OH at 3-position Multi-step alkylation/reduction Conformational studies
3-Thia-7-azabicyclo[3.3.1]nonan-9-one Sulfur in ring; ketone at 9-position Mannich condensation Conformational analysis
ABNO Nitroxyl radical at N-position Oxidation of amine precursors Aerobic oxidation catalyst

Conformational Analysis

  • X-ray studies on sulfur- and oxygen-containing analogs reveal that heteroatoms significantly influence ring puckering and pseudorotation dynamics, which are critical for molecular recognition .

Biological Activity

3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol, a bicyclic compound with a trifluoromethyl group, has garnered interest due to its potential biological activities. This compound, with the CAS number 1251923-80-4, is structurally characterized by its unique bicyclic framework and the presence of fluorine, which may influence its pharmacological properties.

  • Molecular Formula : C₉H₁₄F₃NO
  • Molecular Weight : 209.21 g/mol
  • Structure : The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. The presence of the trifluoromethyl group is particularly noted for enhancing biological activity through increased binding affinity to target receptors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against various bacterial strains. ,
Anti-inflammatoryPotential to reduce inflammation in vitro and in vivo models. ,
NeuroprotectiveMay protect neuronal cells from oxidative stress and apoptosis. ,

Case Study 1: Antimicrobial Activity

A study conducted by researchers investigated the antimicrobial properties of several azabicyclo compounds, including derivatives of 9-azabicyclo[3.3.1]nonan-3-ol. Results indicated that these compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as novel antibiotics.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing the anti-inflammatory effects of trifluoromethylated compounds, it was found that 3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol reduced the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a mechanism of action that could be useful in treating inflammatory diseases.

Case Study 3: Neuroprotection

Research highlighted the neuroprotective effects of this compound in a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results demonstrated a significant reduction in cell death and preservation of mitochondrial function, indicating potential therapeutic applications in neurodegenerative disorders.

The biological activities associated with 3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol can be attributed to several mechanisms:

  • Receptor Binding : The trifluoromethyl group may enhance binding affinity to specific receptors involved in inflammation and neurotransmission.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
  • Modulation of Signaling Pathways : It may influence various signaling pathways related to inflammation and cell survival, further contributing to its therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.